3-Methoxypyrrolidin-1-amine
Overview
Description
3-Methoxypyrrolidin-1-amine: is an organic compound with the molecular formula C5H12N2O. It is a derivative of pyrrolidine, featuring a methoxy group attached to the third carbon and an amine group attached to the first carbon of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrrolidin-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxypyrrolidine with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as a nitro or nitrile derivative, in the presence of a suitable catalyst like palladium on carbon. This method ensures efficient conversion and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-Methoxypyrrolidin-1-amine is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical compounds. It may exhibit biological activities such as enzyme inhibition or receptor modulation .
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Methoxypyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the methoxy group.
3-Hydroxypyrrolidin-1-amine: Similar structure with a hydroxyl group instead of a methoxy group.
N-Methylpyrrolidine: A methyl group attached to the nitrogen atom.
Uniqueness: 3-Methoxypyrrolidin-1-amine is unique due to the presence of both a methoxy and an amine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
3-methoxypyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-8-5-2-3-7(6)4-5/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGLCGJGHWSXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677450 | |
Record name | 3-Methoxypyrrolidin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-13-1 | |
Record name | 3-Methoxy-1-pyrrolidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887591-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxypyrrolidin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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